molecular formula C21H38O7 B1595125 Citric acid, tripentyl ester CAS No. 70289-34-8

Citric acid, tripentyl ester

Cat. No.: B1595125
CAS No.: 70289-34-8
M. Wt: 402.5 g/mol
InChI Key: DXRFOGXSSDRZFP-UHFFFAOYSA-N
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Description

Citric acid, tripentyl ester, is an organic compound with the molecular formula C21H38O7. It is an ester derivative of citric acid, where the hydrogen atoms of the hydroxyl groups are replaced by pentyl groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Mechanism of Action

Target of Action

Citric acid, tripentyl ester, also known as triethyl citrate, is an ester of citric acid . It is primarily used as a food additive, emulsifier, and solvent . Its primary targets are the foams it stabilizes, especially as a whipping aid for egg white . It is also used in pharmaceutical coatings and plastics .

Mode of Action

The mode of action of this compound is primarily through its role as an emulsifier and solvent . As an emulsifier, it helps to stabilize foams, particularly in the case of egg whites, by reducing surface tension and facilitating the formation of stable air bubbles within the foam . As a solvent, it can dissolve or dilute other substances without causing a chemical change .

Biochemical Pathways

Citric acid, the parent compound, plays a crucial role in the citric acid cycle, a central metabolic pathway in all aerobic organisms . This cycle involves the oxidation of acetyl-CoA to carbon dioxide and involves various intermediates . It’s worth noting that the esterification process that forms this compound may alter its participation in these pathways.

Pharmacokinetics

It is known to be a colorless, odorless liquid with a density of 1137 g/mL at 25 °C . It has a melting point of -55 °C and a boiling point of 294 °C at 1 atm . It is soluble in water, with a solubility of 65 g/L . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

The primary result of the action of this compound is the stabilization of foams, particularly in the case of egg whites . It also finds use in pharmaceutical coatings and plastics

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its effectiveness as an emulsifier can be affected by the pH and temperature of the system . Additionally, its stability and efficacy as a solvent can be influenced by the presence of other solutes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Citric acid, tripentyl ester, can be synthesized through esterification reactions. One common method involves the reaction of citric acid with pentanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion:

Citric Acid+3PentanolH2SO4Citric Acid, Tripentyl Ester+3Water\text{Citric Acid} + 3 \text{Pentanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + 3 \text{Water} Citric Acid+3PentanolH2​SO4​​Citric Acid, Tripentyl Ester+3Water

Industrial Production Methods: In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can enhance the efficiency of water removal. Additionally, the reaction may be conducted under reduced pressure to lower the boiling points of the reactants and products, thus minimizing thermal degradation.

Chemical Reactions Analysis

Types of Reactions: Citric acid, tripentyl ester, undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to citric acid and pentanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

    Oxidation: Under strong oxidative conditions, the ester can be oxidized to form carboxylic acids and other oxidation products.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Hydrolysis: Citric acid and pentanol.

    Transesterification: New esters and alcohols.

    Oxidation: Carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Citric acid, tripentyl ester, finds applications in various scientific fields:

    Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.

    Biology: Employed in biochemical studies as a model compound for ester hydrolysis and transesterification reactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with active pharmaceutical ingredients.

    Industry: Utilized in the production of coatings, adhesives, and lubricants due to its excellent solubility and stability properties.

Comparison with Similar Compounds

    Triethyl citrate: Another ester of citric acid, where the hydroxyl groups are replaced by ethyl groups. It is used as a plasticizer and food additive.

    Tributyl citrate: An ester with butyl groups, commonly used in the production of flexible plastics and as a solvent.

Uniqueness of Citric Acid, Tripentyl Ester: this compound, is unique due to its longer alkyl chains (pentyl groups), which confer distinct solubility and hydrophobic properties compared to shorter-chain esters like triethyl citrate and tributyl citrate. These properties make it particularly suitable for applications requiring enhanced hydrophobicity and stability.

Properties

IUPAC Name

tripentyl 2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O7/c1-4-7-10-13-26-18(22)16-21(25,20(24)28-15-12-9-6-3)17-19(23)27-14-11-8-5-2/h25H,4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRFOGXSSDRZFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CC(CC(=O)OCCCCC)(C(=O)OCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60220540
Record name Citric acid, tripentyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70289-34-8
Record name Citric acid, tripentyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citric acid, tripentyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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